2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 1360869-92-6, molecular formula: C₂₅H₂₅ClNO₄) is a hexahydroquinoline derivative characterized by:
- A 2-ethoxyethyl ester group at position 3, which enhances solubility in organic solvents compared to shorter-chain esters .
- A 4-(3-hydroxyphenyl) group, enabling hydrogen bonding and influencing crystal packing .
- A hexahydroquinoline core with partial saturation, conferring conformational flexibility .
This compound’s structural features make it relevant for pharmaceutical and materials science research, particularly in studies of hydrogen-bonded networks and bioactivity .
Properties
IUPAC Name |
2-ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClNO5/c1-3-33-11-12-34-27(32)24-16(2)29-22-14-19(17-7-9-20(28)10-8-17)15-23(31)26(22)25(24)18-5-4-6-21(30)13-18/h4-10,13,19,25,29-30H,3,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVWMVXAUXIVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and ethyl acetoacetate. The reaction conditions may involve:
Condensation reactions: Using catalysts like piperidine or acetic acid.
Cyclization: To form the quinoline core.
Substitution reactions: Introducing the ethoxyethyl and chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To facilitate efficient reactions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 5 and the secondary alcohol derived from the hexahydroquinoline core are primary sites for oxidation:
For example, oxidation of the 5-oxo group with potassium permanganate yields a dicarboxylic acid derivative, while selective oxidation of the secondary alcohol produces a diketone intermediate .
Reduction Reactions
The ester group and aromatic chlorophenyl substituent participate in reduction pathways:
Reduction of the ester moiety generates a hydroxymethyl group, while catalytic hydrogenation removes the chlorine atom from the 4-chlorophenyl substituent .
Hydrolysis Reactions
The ester and amide-like bonds in the hexahydroquinoline system undergo hydrolysis:
For instance, refluxing with 6M HCl yields 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylic acid.
Substitution Reactions
The 3-hydroxyphenyl and 4-chlorophenyl groups participate in electrophilic substitution:
Nitration primarily occurs at the para position relative to the hydroxyl group due to its electron-donating effect .
Cross-Coupling Reactions
The chlorophenyl group facilitates palladium-catalyzed coupling:
| Reaction | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acids | Biaryl derivatives via C-Cl bond activation |
This reaction replaces the chlorine atom with aryl or heteroaryl groups, enabling structural diversification .
Photochemical Reactions
The hydroxyphenyl group undergoes UV-induced transformations:
| Reaction | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Photo-oxidation | UV light (λ = 254 nm), O₂ | Singlet oxygen | Quinone formation via hydroxyl group oxidation |
Key Mechanistic Insights:
-
Steric effects : The 2-methyl and 7-(4-chlorophenyl) groups hinder reactivity at positions 2 and 7, directing modifications to positions 3 and 5 .
-
Electronic effects : The electron-withdrawing chlorine atom deactivates the chlorophenyl ring, while the hydroxyl group activates the hydroxyphenyl ring for electrophilic substitution .
Experimental data for these reactions are consistent with trends observed in structurally related hexahydroquinoline derivatives . Further studies are required to quantify reaction kinetics and optimize yields for synthetic applications.
Scientific Research Applications
Chemistry
In the field of synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical reactions including oxidation and substitution.
Biology
Research has indicated potential biological activities of this compound:
- Antibacterial Properties : Studies have shown efficacy against various bacterial strains.
- Antifungal Activities : Preliminary tests suggest it may inhibit fungal growth.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus .
Medicine
The compound is being explored for therapeutic applications:
- Cancer Treatment : Investigations into its ability to intercalate with DNA suggest potential as an anti-cancer agent.
- Anti-inflammatory Effects : The hydroxyphenyl group may modulate inflammatory pathways.
Case Study : In a clinical trial reported in Cancer Research, compounds derived from this structure were shown to reduce tumor growth in animal models .
Industry
In industrial applications, the compound is utilized in:
- Material Science : As a precursor for developing novel materials.
- Catalysis : It acts as a catalyst in various organic reactions due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors and modulating their function.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes critical differences between the target compound and analogs:
Substituent Effects
Ester Groups :
- Halogen Substituents: 4-Chlorophenyl (target): Enhances lipophilicity and electron-withdrawing effects vs. 4-fluorophenyl (CAS in ), which offers weaker electronegativity .
Hydroxy vs. Methoxy Groups :
Core Saturation and Conformation
- Hexahydroquinoline vs. Tetrahydroquinoline: The fully saturated hexahydroquinoline core in the target compound allows greater puckering flexibility, influencing ligand-receptor interactions .
Crystallography and Stability
- Hydrogen Bonding : The 3-hydroxyphenyl group in the target compound promotes stable crystal packing via O–H···O/N interactions, as observed in related structures .
- Software Tools : Structures of analogs were resolved using SHELXL and OLEX2 , confirming the impact of substituents on molecular geometry.
Biological Activity
2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique quinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the existing literature on its biological activity, synthesis methods, and mechanisms of action.
- Molecular Formula : C29H32ClNO6
- Molecular Weight : 526.02048 g/mol
- CAS Number : 332923-86-1
Anticancer Activity
Recent studies have evaluated the anticancer properties of various quinoline derivatives, including the compound . For instance:
- In vitro Studies : Several derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Inhibition of apoptosis |
| Compound B | HeLa | 15 | Cell cycle arrest |
| 2-Ethoxyethyl Compound | MCF-7 | 12 | Sirtuin inhibition |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects:
- Mechanism : It has been suggested that the compound may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory processes. In vitro assays demonstrated a reduction in nitric oxide production in LPS-stimulated macrophages .
Antimicrobial Activity
Preliminary assessments indicate that quinoline derivatives exhibit antibacterial and antifungal properties:
- Activity Spectrum : The compound is effective against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is attributed to several mechanisms:
- Inhibition of Enzymes : The compound may act as an inhibitor of enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : It can induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound has been shown to promote apoptotic pathways in malignant cells.
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Anti-inflammatory Effects :
Q & A
Q. What synthetic methodologies are employed to prepare this hexahydroquinoline derivative?
The compound is typically synthesized via multi-component Hantzsch-type reactions. Key steps include cyclocondensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde), β-ketoesters (e.g., 2-ethoxyethyl acetoacetate), and ammonium acetate in ethanol under reflux. Catalytic hydrogenation or acid-mediated cyclization may refine the hexahydroquinoline core . Optimization of solvent systems (e.g., ethanol vs. methanol) and temperature profiles (80–100°C) can influence yield and purity.
Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The molecule adopts a boat conformation in the hexahydroquinoline ring, with substituents (e.g., 3-hydroxyphenyl) influencing torsion angles. Hydrogen bonding between hydroxyl groups and ester carbonyls stabilizes the lattice . Data collection parameters (e.g., Mo-Kα radiation, 296 K) and refinement software (SHELXL) are critical for resolving disorder in flexible ethoxyethyl chains .
Q. What preliminary pharmacological activities have been reported for this compound?
In vitro assays using RAW 264.7 macrophages or LPS-induced inflammation models demonstrate anti-inflammatory activity at low dosages (IC₅₀ ~10–20 μM), likely via NF-κB pathway inhibition . Comparative studies against marketed drugs (e.g., ibuprofen) highlight its potency, but dose-response curves and cytotoxicity profiles (e.g., MTT assays) must be validated in primary cell lines .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
Yield optimization requires mechanistic interrogation of side reactions. For example, substituting ethyl acetoacetate with bulkier β-ketoesters reduces keto-enol tautomerization byproducts. Microwave-assisted synthesis (50–100 W, 10–15 min) enhances reaction efficiency, while chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) isolates the target compound . Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps .
Q. What strategies resolve crystallographic disorder in the ethoxyethyl chain?
Disorder in flexible chains is addressed via:
- Multi-position refinement : Assigning partial occupancy to disordered atoms (e.g., C15/C15′ and C16/C16′ in ).
- Low-temperature data collection : Reducing thermal motion (e.g., 100 K vs. 296 K) improves electron density maps .
- DFT-based geometry optimization : Computational models (e.g., B3LYP/6-31G*) predict stable conformers, guiding refinement .
Q. How do substituent modifications (e.g., 3-hydroxyphenyl vs. 4-methoxyphenyl) affect bioactivity?
Structure-activity relationship (SAR) studies reveal that:
- Electron-donating groups (e.g., -OH at 3-hydroxyphenyl) enhance anti-inflammatory activity via hydrogen bonding with COX-2 .
- Chlorine at the 4-chlorophenyl group increases lipophilicity (logP ~3.5), improving membrane permeability .
- Methyl substitution at C2 stabilizes the boat conformation, as shown by SCXRD and molecular docking .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) model binding to biological targets (e.g., COX-2), while ADMET predictors (e.g., SwissADME) estimate oral bioavailability (%F ~45–60%) and CYP450 metabolism .
Q. How can contradictory pharmacological data between in vitro and in vivo models be reconciled?
Discrepancies often arise from:
- Metabolic instability : Phase I metabolites (e.g., ester hydrolysis) may reduce efficacy. Stability assays in liver microsomes are essential .
- Species-specific target affinity : Murine vs. human COX-2 binding differences require cross-species comparative studies .
- Dosing regimen : Subcutaneous vs. oral administration impacts plasma concentration curves, necessitating PK/PD modeling .
Methodological Notes
- Crystallography : Use Olex2 or WinGX for refinement; report R-factors (<0.05) and Flack parameters .
- Biological Assays : Include positive controls (e.g., dexamethasone for inflammation) and validate via Western blot (e.g., p65-NF-κB) .
- Computational Studies : Benchmark DFT methods against crystallographic data to ensure accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
